molecular formula C15H23N3O B12162306 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B12162306
M. Wt: 261.36 g/mol
InChI Key: YVNLDOVASUZWHD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound featuring a piperidine moiety linked to a hexahydrocycloheptapyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multi-step organic reactions One common approach starts with the cyclization of appropriate precursors to form the hexahydrocycloheptapyridazinone core

    Cyclization: The initial step involves the formation of the hexahydrocycloheptapyridazinone ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Substitution: The piperidine moiety is introduced via nucleophilic substitution, where a piperidine derivative reacts with a suitable leaving group on the cycloheptapyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the saturation level of the ring systems.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperidine or cycloheptapyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and other diseases.

    Industry: The compound’s derivatives may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the cycloheptapyridazinone core may contribute to the compound’s overall stability and bioactivity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-ylmethyl)pyridazin-3-one: Similar structure but lacks the hexahydrocyclohepta ring, which may affect its bioactivity and stability.

    2-(Morpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: Contains a morpholine group instead of piperidine, potentially altering its pharmacological properties.

    2-(Piperidin-1-ylmethyl)-3H-pyridazin-3-one: Similar core structure but without the hexahydrocyclohepta ring, which may influence its chemical reactivity and biological activity.

Uniqueness

The unique combination of the piperidine moiety and the hexahydrocycloheptapyridazinone core in 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages in terms of stability, reactivity, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C15H23N3O/c19-15-11-13-7-3-1-4-8-14(13)16-18(15)12-17-9-5-2-6-10-17/h11H,1-10,12H2

InChI Key

YVNLDOVASUZWHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCCCC3

Origin of Product

United States

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